molecular formula C7H4Cl2N2S B1582228 2-Amino-5,6-dichlorobenzothiazole CAS No. 24072-75-1

2-Amino-5,6-dichlorobenzothiazole

Cat. No.: B1582228
CAS No.: 24072-75-1
M. Wt: 219.09 g/mol
InChI Key: GHKHTBMTSUEBJD-UHFFFAOYSA-N
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Description

2-Amino-5,6-dichlorobenzothiazole is an aromatic heterocyclic compound with the molecular formula C7H4Cl2N2S. This compound is a derivative of benzothiazole, characterized by the presence of amino and dichloro substituents on the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,6-dichlorobenzothiazole typically involves the reaction of 2,4-dichloroaniline with potassium thiocyanate in the presence of bromine. The reaction is carried out in acetic acid at a temperature below 5°C for 30 minutes, followed by stirring at room temperature for 10 hours. The product is then precipitated, filtered, and recrystallized from ethanol to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5,6-dichlorobenzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The amino and dichloro groups on the benzene ring make it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzothiazole derivatives .

Scientific Research Applications

2-Amino-5,6-dichlorobenzothiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-5,6-dichlorobenzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Amino-4,6-dichlorobenzothiazole
  • 2-Amino-6-chlorobenzothiazole
  • 2-Chlorobenzothiazole

Comparison: 2-Amino-5,6-dichlorobenzothiazole is unique due to the specific positioning of the amino and dichloro groups on the benzene ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of two chlorine atoms in the 5 and 6 positions can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

5,6-dichloro-1,3-benzothiazol-2-amine
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InChI

InChI=1S/C7H4Cl2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11)
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InChI Key

GHKHTBMTSUEBJD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)SC(=N2)N
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Molecular Formula

C7H4Cl2N2S
Record name 5,6-DICHLORO-2-BENZOTHIAZOLAMINE
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DSSTOX Substance ID

DTXSID5024477
Record name 2-Amino-5,6-dichlorobenzothiazole
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Molecular Weight

219.09 g/mol
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Physical Description

5,6-dichloro-2-benzothiazolamine appears as white solid or powder. (NTP, 1992)
Record name 5,6-DICHLORO-2-BENZOTHIAZOLAMINE
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
Record name 5,6-DICHLORO-2-BENZOTHIAZOLAMINE
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CAS No.

24072-75-1
Record name 5,6-DICHLORO-2-BENZOTHIAZOLAMINE
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Record name 5,6-Dichloro-2-benzothiazolamine
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Record name 2-Benzothiazolamine, 5,6-dichloro-
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Record name 2-Amino-5,6-dichlorobenzothiazole
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Record name 5,6-dichlorobenzothiazol-2-amine
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Melting Point

347 to 356 °F (NTP, 1992)
Record name 5,6-DICHLORO-2-BENZOTHIAZOLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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